N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine
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Overview
Description
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine is a complex organic compound characterized by its unique dithiolan ring structure and hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine typically involves multiple steps. One common method includes the formation of the dithiolan ring through a cyclization reaction, followed by the introduction of the hydroxyimino group via an oximation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dithiolan ring may also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]ethanamine
- N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]butan-2-amine
Uniqueness
N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[(4-methyl-2-propan-2-ylimino-1,3-dithiolan-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS2/c1-6(2)10-7-12-5-8(3,13-7)4-9-11/h4,6,11H,5H2,1-3H3/b9-4+,10-7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMJQTKCTQKPFR-BNJCJFPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1SCC(S1)(C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C1SCC(S1)(C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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